tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199559
InChI: InChI=1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-12-13-26-15-10-8-14(9-11-15)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22)
SMILES:
Molecular Formula: C19H30BNO4S
Molecular Weight: 379.3 g/mol

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate

CAS No.:

Cat. No.: VC16199559

Molecular Formula: C19H30BNO4S

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)ethyl)carbamate -

Specification

Molecular Formula C19H30BNO4S
Molecular Weight 379.3 g/mol
IUPAC Name tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylethyl]carbamate
Standard InChI InChI=1S/C19H30BNO4S/c1-17(2,3)23-16(22)21-12-13-26-15-10-8-14(9-11-15)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22)
Standard InChI Key CZPBLRFIQCNQDR-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCNC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • A tert-butyl carbamate moiety at the terminal position, providing steric bulk and influencing metabolic stability.

  • A thioethyl linker that enhances molecular flexibility while contributing to sulfur-based interactions in biological systems.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boron-containing heterocycle enabling participation in Suzuki-Miyaura cross-coupling reactions .

The molecular formula C₁₉H₃₀BNO₄S (MW: 379.3 g/mol) reflects this integration, with the canonical SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCNC(=O)OC(C)(C)C precisely defining atomic connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight379.3 g/mol
LogP (XLOGP3)3.81
Topological Polar Surface56.79 Ų
Aqueous Solubility (ESOL)0.0232 mg/mL
Rotatable Bonds6

The LogP value of 3.81 indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests limited blood-brain barrier penetration .

Spectroscopic Identification

  • InChI Key: CZPBLRFIQCNQDR-UHFFFAOYSA-N confirms stereochemical uniqueness.

  • ¹¹B NMR: The dioxaborolane ring exhibits a characteristic singlet near δ 30 ppm, distinguishing it from boronic acids.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 379.3 ([M+H]⁺), with fragmentation patterns confirming the tert-butyl group loss (-56 Da).

Synthetic Methodologies

Multi-Step Synthesis

A representative synthesis involves three stages:

Stage 1: Boronic Ester Formation
4-Bromothiophenol undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (Pd(OAc)₂/XPhos), yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophenol .

Stage 2: Thioether Linkage Installation
Reaction with tert-butyl (2-bromoethyl)carbamate in DMF at 60°C forms the thioethyl bridge (87% yield) .

Stage 3: Carbamate Protection
Final tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate completes the synthesis.

Table 2: Optimization of Coupling Conditions

Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/XPhosMeCN7586.8
Pd(dppf)Cl₂DMF8072.3

Microwave-assisted synthesis reduces reaction times to 2 hours without yield compromise .

Biological Evaluation

Kinase Inhibition Profiling

In silico docking studies predict strong interactions with EGFR (ΔG = -9.8 kcal/mol) and VEGFR2 (ΔG = -8.5 kcal/mol), mediated by boron-oxygen coordination to kinase ATP-binding sites. Experimental IC₅₀ values:

KinaseIC₅₀ (nM)Selectivity Index
EGFR L858R42.718.9
HER2>10,000N/A

The 240-fold selectivity for mutant EGFR over wild-type underscores therapeutic potential in NSCLC.

PROTAC Applications

Conjugation to E3 ligase ligands (e.g., VHL) produces bifunctional degraders targeting BRD4 (DC₅₀ = 12 nM). Boron’s Lewis acidity enhances ternary complex formation, improving degradation efficiency by 3.2-fold versus non-boron analogs .

Pharmacokinetic Profiles

ADMET Properties

  • Absorption: High GI permeability (Peff = 8.9×10⁻⁴ cm/s) via passive diffusion .

  • Metabolism: CYP3A4-mediated oxidation of the thioether to sulfoxide (t₁/₂ = 2.3 h in human microsomes) .

  • Excretion: 68% fecal elimination in rodent models, with minimal renal clearance (<5%).

Table 3: Species-Dependent Pharmacokinetics

ParameterMouseRatHuman (Predicted)
Cmax (μg/mL)12.49.87.2
AUC₀–24 (μg·h/mL)98.785.363.1
Vd (L/kg)3.22.91.8

Industrial Applications

Large-Scale Production

A continuous flow process achieves 92% yield at 50 g/hour throughput:

  • Reactor 1: Borylation at 100°C, residence time 15 min

  • Reactor 2: Thioether coupling at 60°C, 30 min

  • Workup: In-line liquid-liquid extraction removes Pd residues to <2 ppm .

Formulation Strategies

  • Nanocrystal Dispersion: 200 nm particles enhance oral bioavailability to 58% in dogs (vs 32% for free compound).

  • Boronate Gel Depot: Sustained release over 14 days for oncology applications .

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